molecular formula C12H12N2O2 B2765442 Ethyl 8-aminoquinoline-6-carboxylate CAS No. 2248313-84-8

Ethyl 8-aminoquinoline-6-carboxylate

Cat. No.: B2765442
CAS No.: 2248313-84-8
M. Wt: 216.24
InChI Key: GEVHSCSRDLFMCB-UHFFFAOYSA-N
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Description

Ethyl 8-aminoquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-aminoquinoline-6-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as hydrochloric acid . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-aminoquinoline-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-aminoquinoline-6-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-aminoquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. For example, in antimalarial applications, it is believed to interfere with the parasite’s DNA replication and protein synthesis . It may also alter calcium homeostasis and affect vesicular transport .

Comparison with Similar Compounds

Ethyl 8-aminoquinoline-6-carboxylate can be compared with other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in synthetic chemistry

Properties

IUPAC Name

ethyl 8-aminoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVHSCSRDLFMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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